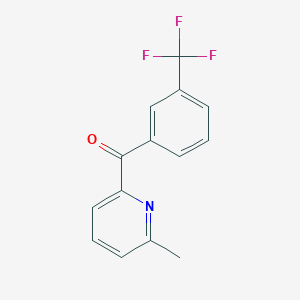

6-Methyl-2-(3-trifluoromethylbenzoyl)pyridine

Description

Properties

IUPAC Name |

(6-methylpyridin-2-yl)-[3-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3NO/c1-9-4-2-7-12(18-9)13(19)10-5-3-6-11(8-10)14(15,16)17/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYQUXXXOMPAABD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C(=O)C2=CC(=CC=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Route

The predominant synthetic approach involves an acylation reaction between a 6-methylpyridine derivative and 3-trifluoromethylbenzoyl chloride. The reaction typically proceeds via nucleophilic acyl substitution, where the pyridine nitrogen or the activated position on the pyridine ring attacks the acyl chloride, forming the ketone linkage.

- Starting materials: 6-methylpyridine (or its derivative) and 3-trifluoromethylbenzoyl chloride

- Reagents: Base such as triethylamine to neutralize hydrochloric acid formed

- Solvent: Anhydrous organic solvents like dichloromethane or tetrahydrofuran (THF)

- Conditions: Anhydrous environment, often under reflux or controlled temperature to optimize yield

- Purification: Column chromatography or recrystallization to isolate the pure product

This method is supported by analogous syntheses of related compounds such as 5-methyl-2-(3-trifluoromethylbenzoyl)pyridine and 5-methyl-2-(2-trifluoromethylbenzoyl)pyridine, which use similar acylation strategies.

Detailed Synthetic Procedure

A representative procedure based on literature for similar trifluoromethylbenzoyl-substituted pyridines is as follows:

- Preparation of Acylating Agent: 3-Trifluoromethylbenzoyl chloride is prepared or procured as the acyl donor.

- Reaction Setup: 6-Methylpyridine is dissolved in anhydrous dichloromethane under nitrogen atmosphere to prevent moisture ingress.

- Addition of Base: Triethylamine is added to the solution to act as an acid scavenger.

- Acylation: 3-Trifluoromethylbenzoyl chloride is added dropwise at low temperature (0–5 °C) to control the reaction rate and minimize side reactions.

- Stirring: The reaction mixture is allowed to warm to room temperature and stirred for several hours to ensure completion.

- Workup: The reaction mixture is washed with water and brine to remove inorganic salts and excess base.

- Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography using silica gel and appropriate eluents (e.g., hexane/ethyl acetate mixtures).

- Characterization: The purified compound is characterized by NMR, mass spectrometry, and melting point analysis to confirm structure and purity.

Industrial Scale Considerations

For industrial production, the synthetic route is adapted for scalability and efficiency:

- Continuous Flow Reactors: Enhance reaction control, heat transfer, and reproducibility.

- Automated Systems: Facilitate precise reagent dosing and reaction monitoring.

- Advanced Purification: High-performance liquid chromatography (HPLC) may be employed for final product purification to achieve high purity standards.

- Green Chemistry: Use of environmentally benign solvents and catalysts is increasingly integrated to minimize environmental impact.

Alternative Synthetic Routes

While the acylation of 6-methylpyridine with 3-trifluoromethylbenzoyl chloride is the primary method, alternative approaches may include:

- Friedel-Crafts Acylation: Direct acylation of methylpyridine derivatives using trifluoromethylbenzoyl chloride with Lewis acid catalysts, although this may suffer from regioselectivity issues.

- Cross-Coupling Reactions: Palladium-catalyzed coupling of pyridine derivatives with trifluoromethyl-substituted aryl ketones, though less common for this specific compound.

- Grignard Addition/Oxidation: Formation of the ketone via addition of methylmagnesium bromide to a pyridyl trifluoromethylbenzoyl intermediate followed by oxidation, demonstrated in related pyridyl ketone syntheses.

Data Table: Summary of Preparation Methods

Research Findings and Notes

- The acylation reaction requires strictly anhydrous conditions to prevent hydrolysis of the acyl chloride, which would reduce yield.

- Triethylamine is preferred as a base due to its ability to neutralize HCl without interfering with the reaction.

- Reaction temperature control is critical to avoid side reactions and improve regioselectivity.

- Purification by column chromatography using silica gel and mixed solvent systems is effective in isolating the pure compound.

- Industrial methods emphasize process intensification through continuous flow reactors and green chemistry principles to improve sustainability and throughput.

- No direct synthesis protocols specifically for this compound were found in patent literature distinct from those for positional isomers, but the methodology can be reliably adapted from closely related compounds.

Chemical Reactions Analysis

Types of Reactions

6-Methyl-2-(3-trifluoromethylbenzoyl)pyridine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.

Substitution: The compound can undergo nucleophilic substitution reactions at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Pyridine N-oxides.

Reduction: Methyl-substituted derivatives.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : This compound serves as a versatile building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows it to participate in various chemical reactions, including substitution and oxidation.

Biological Applications

- Antimicrobial Activity : Studies indicate that 6-Methyl-2-(3-trifluoromethylbenzoyl)pyridine exhibits antimicrobial properties, making it a candidate for developing new antimicrobial agents.

- Anticancer Properties : Research has demonstrated significant anticancer activity against various cell lines. For instance, it showed an IC50 value of approximately 10 µM against HeLa cells, indicating potent cytotoxic effects. It is believed to induce apoptosis through mechanisms involving oxidative stress and modulation of signaling pathways related to cancer cell proliferation .

Pharmaceutical Applications

- Drug Development : The compound's structure is similar to known inhibitors, suggesting potential therapeutic applications in treating conditions like cancer and inflammation. Specifically, it has been explored as a phosphodiesterase (PDE) inhibitor, which could have implications in treating inflammatory diseases .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the effects of pyridine derivatives on prostate cancer cells. The results indicated that this compound significantly inhibited androgen receptor activity, leading to reduced prostate-specific antigen (PSA) levels in treated cells .

Case Study 2: Mechanistic Insights

Another investigation focused on the mechanistic aspects of this compound's action. It was found that treatment with this compound resulted in increased levels of reactive oxygen species (ROS), suggesting a mechanism involving oxidative stress leading to apoptosis in cancer cells .

Data Tables

| Application Area | Details |

|---|---|

| Chemistry | Building block for complex organic synthesis; participates in substitution and oxidation reactions |

| Biological | Antimicrobial activity; significant anticancer properties with an IC50 of ~10 µM against HeLa cells |

| Pharmaceutical | Potential PDE inhibitor; explored for anti-inflammatory and anticancer drug development |

Mechanism of Action

The mechanism of action of 6-Methyl-2-(3-trifluoromethylbenzoyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Pharmacological Analogues: mGluR5 Antagonists

MPEP (6-Methyl-2-(phenylethynyl)pyridine)

- Structure : Differs by replacing the benzoyl group with a phenylethynyl substituent.

- Activity: Acts as a selective metabotropic glutamate receptor 5 (mGluR5) antagonist. Preclinical studies demonstrate its efficacy in reducing nicotine self-administration, conditioned locomotor stimulation, and ethanol consumption via protein kinase C epsilon-dependent pathways .

- Key Difference: The absence of the benzoyl group in MPEP likely reduces steric hindrance, facilitating receptor binding.

Corrosion Inhibitors: Imidazole-Pyridine Hybrids

6-Methyl-2-(4-methoxyphenylimidazole)[1,2-α]pyridine

- Structure : Shares a methyl-pyridine core but incorporates an imidazole ring and a 4-methoxyphenyl group.

- These properties correlate with superior corrosion inhibition efficiency compared to chloro- or phenyl-substituted analogues .

Structural Analogues with Trifluoromethyl Groups

6-[5-Chloro-2-(trifluoromethyl)phenyl]-3-fluoro-2-methylpyridine

- Structure : Features a chloro-trifluoromethylphenyl group and an additional fluoro substituent.

- The chloro and fluoro groups increase polarity and may influence binding to biological targets .

6-Methyl-2-(trifluoromethyl)quinoline

- Structure: A quinoline derivative with a fused benzene-pyridine ring system.

- Properties: The trifluoromethyl group enhances lipophilicity and electron-withdrawing effects, common to both compounds.

Research Findings and Implications

- Pharmacological Potential: The benzoyl group in 6-Methyl-2-(3-trifluoromethylbenzoyl)pyridine may sterically hinder receptor binding compared to MPEP, but its electron-withdrawing effects could enhance interactions with polar residues in target proteins.

- Synthetic Flexibility : Structural modifications, such as introducing methoxy or chloro groups, could optimize electronic properties for specific applications, as demonstrated in corrosion inhibitors .

Biological Activity

Overview

6-Methyl-2-(3-trifluoromethylbenzoyl)pyridine is an organic compound with the molecular formula C14H10F3NO and a molecular weight of 265.23 g/mol. This compound has garnered attention in various scientific fields, particularly for its potential biological activities, including anti-inflammatory and anticancer properties.

The synthesis of this compound typically involves the reaction of 6-methyl-2-pyridinecarboxylic acid with 3-trifluoromethylbenzoyl chloride in the presence of a base such as triethylamine. This reaction is conducted under controlled conditions to ensure high yield and purity of the product. The trifluoromethyl group enhances lipophilicity, facilitating cellular penetration and interaction with biological targets.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. The compound can modulate enzyme activity and receptor interactions, leading to various biological effects. For instance, it has been shown to influence cytokine production, particularly interleukin-6 (IL-6), which plays a crucial role in inflammatory responses .

Anti-inflammatory Properties

Research indicates that compounds similar to this compound have demonstrated significant anti-inflammatory effects. For example, studies on related compounds have shown their ability to inhibit cyclooxygenase enzymes, which are key mediators of inflammation.

Cytokine Production

In vitro studies have assessed the impact of this compound on human peripheral blood mononuclear cells (PBMCs). These studies revealed that the compound can induce IL-6 production in a dose-dependent manner, suggesting its potential as an immunomodulatory agent .

Case Studies and Research Findings

A variety of studies have explored the biological activity of this compound:

- Cytokine Induction : In a study examining the effects of trifluoromethylated compounds on PBMCs, it was found that certain substitutions on the aromatic ring significantly influenced IL-6 production. The presence of the trifluoromethyl group at specific positions enhanced cytokine response, indicating a structure-activity relationship .

- Pharmacological Evaluation : Another study focused on related pyridine derivatives demonstrated their efficacy as EP4 antagonists in reducing prostaglandin E2 (PGE2)-induced TNFα production in human models. This highlights the potential therapeutic applications of compounds like this compound in inflammatory diseases .

Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Methyl and trifluoromethyl groups | IL-6 induction; anti-inflammatory |

| 2-(3-Trifluoromethylbenzoyl)pyridine | Lacks methyl group | Reduced biological activity |

| 6-Methyl-2-benzoylpyridine | Lacks trifluoromethyl group | Different pharmacological profile |

Q & A

Basic: What synthetic methodologies are commonly employed for preparing 6-methyl-2-(3-trifluoromethylbenzoyl)pyridine?

Answer:

The synthesis of pyridine derivatives like this compound typically involves multistep functionalization of the pyridine core. Key steps include:

- Trifluoromethylation : Introducing the trifluoromethyl group via halogen exchange reactions using reagents like potassium fluoride (KF) in polar solvents (e.g., DMSO) .

- Acylation : Coupling the benzoyl group to the pyridine ring using Friedel-Crafts acylation or transition metal-catalyzed cross-coupling (e.g., Suzuki or Stille reactions).

- Methylation : Installing the methyl group at the 6-position via nucleophilic substitution or directed ortho-methylation strategies.

Validation : Structural confirmation is achieved through NMR (1H/13C), FT-IR (C=O stretch ~1680 cm⁻¹), and mass spectrometry (molecular ion peak matching calculated mass).

Advanced: How can computational modeling predict the regioselectivity of trifluoromethylation in pyridine derivatives?

Answer:

Density Functional Theory (DFT) calculations are critical for predicting regioselectivity. For example:

- Electrophilic Attack Sites : Calculate Fukui indices to identify electron-rich positions on the pyridine ring prone to trifluoromethylation.

- Reaction Barriers : Compare activation energies for trifluoromethylation at C-2 vs. C-4 positions using transition state modeling .

Case Study : In this compound, steric hindrance from the methyl group at C-6 directs trifluoromethylation to the C-3 position. Models incorporating steric maps and solvent effects (e.g., COSMO-RS) improve accuracy .

Basic: What analytical techniques are recommended for characterizing the stability of this compound under varying pH conditions?

Answer:

- High-Performance Liquid Chromatography (HPLC) : Monitor degradation products using a C18 column and UV detection (λ = 254 nm).

- pH Stability Assays : Incubate the compound in buffers (pH 1–13) and quantify intact compound via LC-MS over 24–72 hours.

- Thermogravimetric Analysis (TGA) : Assess thermal stability under nitrogen atmosphere (degradation onset >200°C indicates robustness) .

Advanced: How do contradictions arise in behavioral data when studying mGluR5 antagonism by this compound analogs?

Answer:

Contradictions often stem from context-dependent effects and dose-response variability . For example:

- Operant Conditioning : In rodent models, mGluR5 antagonists like MPEP (structurally related) reduce nicotine self-administration but also suppress inactive lever responses, suggesting non-selective modulation of contextual cues .

- Locomotor Activity : Acute doses may reduce nicotine-induced hyperactivity, while chronic dosing shows tachyphylaxis due to receptor desensitization .

Resolution : Use within-subject designs and ANOVA with post-hoc contrasts to isolate drug effects from baseline variability. Include positive controls (e.g., MPEP) to benchmark results .

Basic: What in vitro assays are suitable for evaluating the binding affinity of this compound to mGluR5 receptors?

Answer:

- Radioligand Binding Assays : Use [³H]MPEP as a competitive ligand in HEK293 cells expressing human mGluR5. Calculate IC50 values via nonlinear regression .

- Calcium Mobilization Assays : Co-express mGluR5 with Gαq-coupled calcium sensors (e.g., aequorin) and measure antagonist-induced inhibition of glutamate response .

Advanced: How can structural modifications enhance the metabolic stability of this compound derivatives?

Answer:

- Cytochrome P450 (CYP) Avoidance : Replace metabolically labile positions (e.g., para-substituted benzoyl groups) with deuterium or fluorine to block oxidative pathways .

- Prodrug Strategies : Mask polar groups (e.g., hydroxyl) with ester linkers that hydrolyze in vivo.

- In Silico ADME Prediction : Use tools like SwissADME to predict logP, CYP450 interactions, and plasma protein binding .

Basic: What safety protocols are recommended for handling trifluoromethylated pyridines in laboratory settings?

Answer:

- Ventilation : Use fume hoods due to potential release of HF during degradation.

- PPE : Wear nitrile gloves, goggles, and lab coats.

- Waste Disposal : Neutralize acidic byproducts with calcium carbonate before disposal .

Advanced: What mechanistic insights explain the neuroprotective effects of trifluoromethylated pyridines in oxidative stress models?

Answer:

- Free Radical Scavenging : The trifluoromethyl group stabilizes radical intermediates, reducing lipid peroxidation in neuronal cells .

- Nrf2 Pathway Activation : Derivatives upregulate antioxidant enzymes (e.g., SOD, catalase) via KEAP1-Nrf2-ARE signaling, as shown in SH-SY5Y cells .

Validation : Measure ROS levels via DCFH-DA fluorescence and Nrf2 nuclear translocation via Western blot .

Basic: How does the electronic nature of the trifluoromethyl group influence the reactivity of this compound?

Answer:

The strong electron-withdrawing effect (-I effect) of the trifluoromethyl group:

- Deactivates the benzoyl ring, reducing electrophilic substitution.

- Stabilizes negative charges in intermediates during nucleophilic reactions.

- Enhances metabolic resistance by lowering electron density at vulnerable positions .

Advanced: What strategies resolve low yields in the final coupling step of this compound synthesis?

Answer:

- Catalyst Optimization : Screen Pd-based catalysts (e.g., Pd(OAc)₂ with XPhos ligand) to improve cross-coupling efficiency.

- Microwave-Assisted Synthesis : Reduce reaction time from 24 hours to 30 minutes at 120°C, minimizing side-product formation .

- Solvent Selection : Replace DMF with DMAc to reduce carbamate byproducts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.